molecular formula C14H14Cl2FNO3 B13655793 Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate

Cat. No.: B13655793
M. Wt: 334.2 g/mol
InChI Key: DJRMXRPIBLNZHF-VQHVLOKHSA-N
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Description

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate is a synthetic organic compound characterized by its complex structure, which includes dichloro, fluorobenzoyl, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; often conducted in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require catalysts or elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-dichlorobenzoyl)-3-(dimethylamino)acrylate
  • Ethyl 2-(2,5-dichloro-4-fluorobenzoyl)-3-(dimethylamino)acrylate
  • Ethyl 2-(2,4-dichloro-5-methylbenzoyl)-3-(dimethylamino)acrylate

Uniqueness

Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate is unique due to the presence of both dichloro and fluorobenzoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H14Cl2FNO3

Molecular Weight

334.2 g/mol

IUPAC Name

ethyl (E)-2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C14H14Cl2FNO3/c1-4-21-14(20)9(7-18(2)3)13(19)8-5-12(17)11(16)6-10(8)15/h5-7H,4H2,1-3H3/b9-7+

InChI Key

DJRMXRPIBLNZHF-VQHVLOKHSA-N

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)C1=CC(=C(C=C1Cl)Cl)F

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C=C1Cl)Cl)F

Origin of Product

United States

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